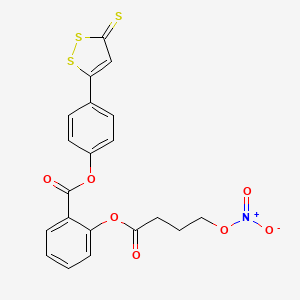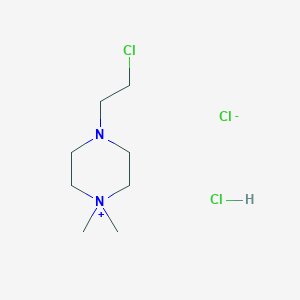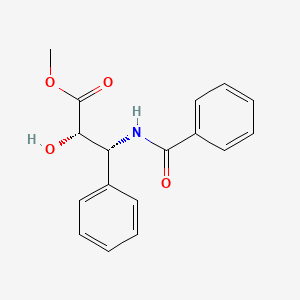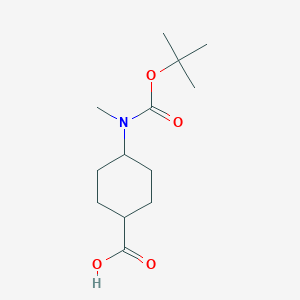
4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid
Overview
Description
4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid is a chemical compound characterized by its cyclohexane ring structure with a tert-butoxycarbonyl (BOC) protecting group attached to a methylamino group and a carboxylic acid functional group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: The BOC-protected amine can be reduced under specific conditions to yield the corresponding amine.
Substitution: The cyclohexane ring can undergo substitution reactions, particularly at the positions adjacent to the BOC group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid; conditions include acidic or neutral environments.
Reduction: Reagents such as lithium aluminum hydride; conditions typically involve anhydrous solvents.
Substitution: Reagents like halogens or alkyl halides; conditions may vary based on the desired substitution pattern.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: Halogenated cyclohexanes or alkylated derivatives.
Scientific Research Applications
4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used to study enzyme mechanisms and interactions with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The BOC-protected amine group can be selectively deprotected under acidic conditions, allowing for further chemical modifications. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparison with Similar Compounds
4-(tert-Butoxycarbonyl-methyl-amino)-butyric acid: Similar structure but with a shorter carbon chain.
Boc-N-methyl-gamma-aminobutyric acid: Another BOC-protected amine with a different ring structure.
Uniqueness: 4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid is unique due to its cyclohexane ring, which provides a rigid structure and influences its chemical reactivity and biological activity compared to linear analogs.
Properties
IUPAC Name |
4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(4)10-7-5-9(6-8-10)11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTQIFFGXVRWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-di-p-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B3235872.png)
![[4-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B3235875.png)
![7-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B3235884.png)
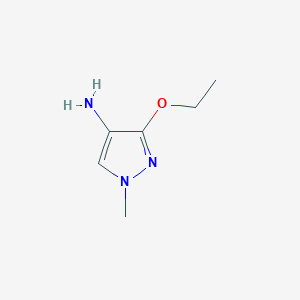
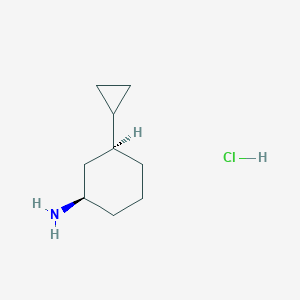
![2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3235905.png)
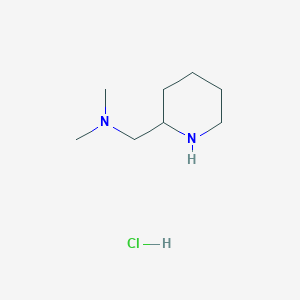
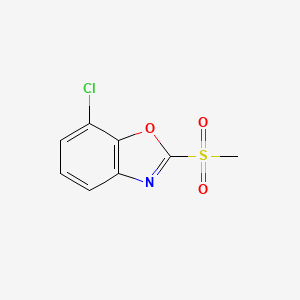
![Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B3235936.png)
